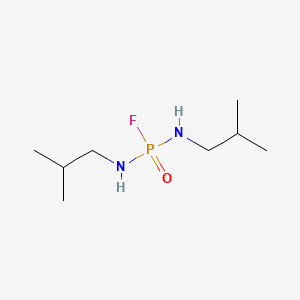
Phosphorodiamidic fluoride, N,N'-bis(2-methylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, also known as Mipafox, is an organophosphorus compound with the molecular formula C6H16FN2OP. This compound is known for its use as an insecticide and acaricide. It is characterized by its ability to inhibit acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system.
准备方法
Synthetic Routes and Reaction Conditions
Phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, can be synthesized through the reaction of phosphorus oxychloride with isopropylamine in the presence of a fluoride source. The reaction typically involves the following steps:
Reaction of Phosphorus Oxychloride with Isopropylamine: Phosphorus oxychloride (POCl3) is reacted with isopropylamine (C3H9N) to form N,N’-bis(2-methylpropyl)phosphorodiamidic chloride.
Fluorination: The resulting phosphorodiamidic chloride is then treated with a fluoride source, such as hydrogen fluoride (HF) or sodium fluoride (NaF), to replace the chloride ions with fluoride ions, yielding phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-.
Industrial Production Methods
Industrial production of phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives and amines.
Oxidation: It can be oxidized to form phosphorodiamidic oxide derivatives.
Substitution: The fluoride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Oxidation: Requires oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Involves nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Hydrolysis: Produces phosphoric acid derivatives and isopropylamine.
Oxidation: Yields phosphorodiamidic oxide derivatives.
Substitution: Results in the formation of substituted phosphorodiamidic compounds.
科学研究应用
Phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, has several scientific research applications:
Biology: Studied for its effects on acetylcholinesterase inhibition, which is crucial for understanding its toxicity and potential therapeutic applications.
Medicine: Investigated for its potential use in developing treatments for diseases involving acetylcholinesterase dysfunction.
Industry: Employed as an insecticide and acaricide due to its ability to inhibit acetylcholinesterase in pests.
作用机制
Phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, exerts its effects primarily through the inhibition of acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the nervous system, which can be toxic to insects and other pests.
相似化合物的比较
Phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, can be compared with other similar organophosphorus compounds:
Phosphorodiamidic fluoride, N,N’-diisopropyl-: Similar in structure but with different alkyl groups, leading to variations in reactivity and potency.
Phosphorodiamidic fluoride, N,N’-dibutyl-: Another analog with different alkyl groups, affecting its physical and chemical properties.
Phosphorodiamidic fluoride, N,N’-diethyl-: Differing alkyl groups result in distinct biological activities and applications.
The uniqueness of phosphorodiamidic fluoride, N,N’-bis(2-methylpropyl)-, lies in its specific alkyl groups, which influence its reactivity, potency, and applications in various fields.
属性
CAS 编号 |
7761-57-1 |
|---|---|
分子式 |
C8H20FN2OP |
分子量 |
210.23 g/mol |
IUPAC 名称 |
N-[fluoro-(2-methylpropylamino)phosphoryl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C8H20FN2OP/c1-7(2)5-10-13(9,12)11-6-8(3)4/h7-8H,5-6H2,1-4H3,(H2,10,11,12) |
InChI 键 |
NGMRGLSKLYURME-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNP(=O)(NCC(C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


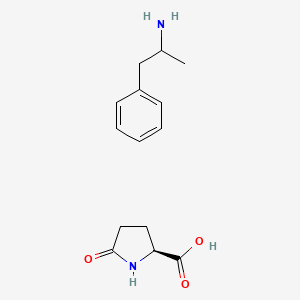
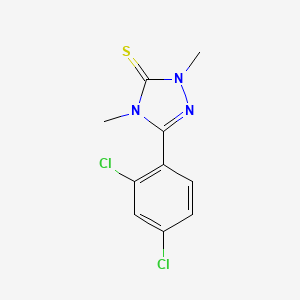
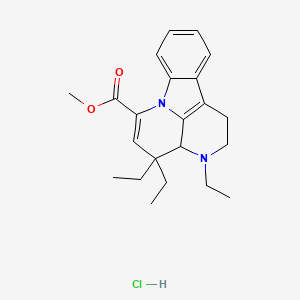
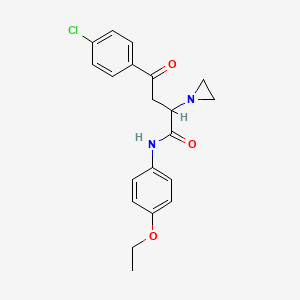

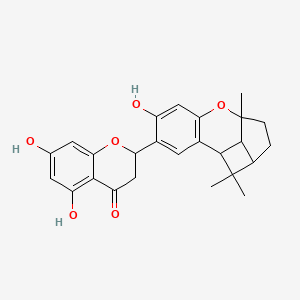
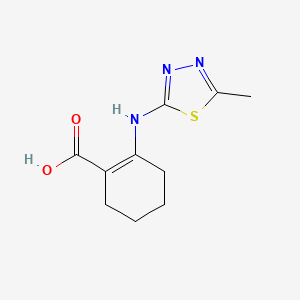
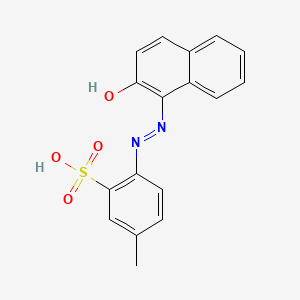

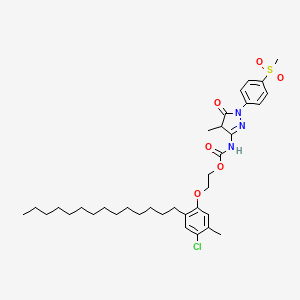
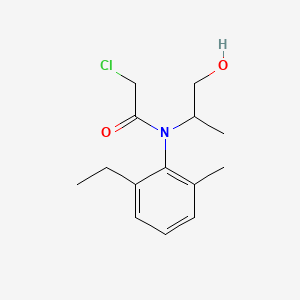
![[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] pyridine-3-carboxylate](/img/structure/B15186796.png)
![Methyl 2,2,3,3,4,4-hexafluoro-4-[1,2,2-trifluoro-2-[(trifluorovinyl)oxy]-1-(trifluoromethyl)ethoxy]butyrate](/img/structure/B15186803.png)

